![molecular formula C9H13FN2 B2497733 (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248186-85-6](/img/structure/B2497733.png)
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is also known as FPA or Fluorophenylisopropylamine and is a derivative of amphetamine.
Mechanism of Action
FPA acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in enhanced mood, increased focus, and improved cognitive function.
Biochemical and Physiological Effects:
FPA has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, which can result in enhanced mood, increased focus, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPA in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a valuable tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, one of the limitations of using FPA is its potential for abuse and addiction, which can make it difficult to control in certain experimental settings.
Future Directions
There are several potential future directions for research on FPA, including its use in the development of new treatments for neurological and psychiatric disorders. Additionally, further studies on the biochemical and physiological effects of FPA could lead to a better understanding of the role of dopamine and norepinephrine in various physiological and behavioral processes. Finally, the development of new analogs and derivatives of FPA could lead to the discovery of even more potent and selective dopamine and norepinephrine reuptake inhibitors.
Synthesis Methods
The synthesis of FPA involves the reaction of 3-fluoropyridine with 2-bromo-2-methylpropane in the presence of a strong base such as potassium tert-butoxide. The reaction leads to the formation of the desired product, (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine.
Scientific Research Applications
FPA has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and ADHD. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
properties
IUPAC Name |
(2R)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(4-11)2-8-3-9(10)6-12-5-8/h3,5-7H,2,4,11H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDWUYRBQYXIS-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CN=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine |
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